Ethyl 4-(4-ethylsulfonylphenyl)-1,3-thiazole-2-carboxylate
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Overview
Description
Ethyl 4-(4-ethylsulfonylphenyl)-1,3-thiazole-2-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethylsulfonylphenyl group attached to the thiazole ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-ethylsulfonylphenyl)-1,3-thiazole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Ethylsulfonylphenyl Group: The ethylsulfonylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-ethylsulfonylphenyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-ethylsulfonylphenyl)-1,3-thiazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-ethylsulfonylphenyl)-1,3-thiazole-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory and microbial processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Shares the phenyl group but lacks the thiazole ring.
Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid share the thiazole ring but differ in substituents.
Uniqueness
Ethyl 4-(4-ethylsulfonylphenyl)-1,3-thiazole-2-carboxylate is unique due to the combination of the ethylsulfonylphenyl group and the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15NO4S2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 4-(4-ethylsulfonylphenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C14H15NO4S2/c1-3-19-14(16)13-15-12(9-20-13)10-5-7-11(8-6-10)21(17,18)4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
PXGSJJJHGHTQDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)CC |
Origin of Product |
United States |
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